1,4,9-Triazaspiro[5.5]undecan-5-one
Description
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Properties
IUPAC Name |
1,4,9-triazaspiro[5.5]undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-7-8(11-6-5-10-7)1-3-9-4-2-8/h9,11H,1-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDMTSGOYLFAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendancy of Triazaspiro Compounds in Modern Pharmacology: A Technical Guide
For the attention of researchers, scientists, and drug development professionals. This in-depth technical guide navigates the burgeoning field of triazaspiro compounds, elucidating their synthesis, diverse pharmacological activities, and therapeutic potential. With full editorial control, this document is structured to provide a comprehensive and logical narrative, grounded in scientific integrity and actionable insights for laboratory application.
Part 1: The Triazaspiro Scaffold: A Privileged Architecture in Medicinal Chemistry
Triazaspiro compounds are a class of heterocyclic molecules characterized by a unique spirocyclic system where two rings share a single carbon atom, and one of these rings incorporates three nitrogen atoms. This rigid, three-dimensional architecture is not a mere chemical curiosity; it confers significant advantages in drug design. The defined spatial arrangement of substituents allows for high-affinity and selective interactions with biological targets, making the triazaspiro scaffold a "privileged" structure in the quest for novel therapeutics.[1][2]
The synthesis of the triazaspiro core is a critical aspect of harnessing its potential. A prevalent and effective method for constructing this scaffold is the 1,3-dipolar cycloaddition reaction.[1] This reaction allows for the formation of a five-membered ring through the reaction of a 1,3-dipole with a dipolarophile, often with a high degree of stereocontrol.
Experimental Protocol: Synthesis of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative
This protocol outlines a general method for the synthesis of a 1,3,8-triazaspiro[4.5]decane-2,4-dione, a scaffold that has shown promise as a δ opioid receptor agonist.
Materials:
-
N-substituted piperidin-4-one
-
Potassium cyanide
-
Ammonium carbonate
-
Ethanol
-
Water
Procedure:
-
A solution of the N-substituted piperidin-4-one (1.0 eq) in ethanol is prepared.
-
To this solution, an aqueous solution of potassium cyanide (1.2 eq) and ammonium carbonate (2.5 eq) is added.
-
The reaction mixture is heated to 60-70°C and stirred for 8-12 hours in a sealed vessel.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative.
-
The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Pharmacological Landscape of Triazaspiro Compounds
The unique structural features of triazaspiro compounds have led to their exploration in a wide array of therapeutic areas. Their ability to interact with diverse biological targets is a testament to the versatility of this scaffold.
Central Nervous System (CNS) Applications
The rigid nature of the triazaspiro core makes it an excellent platform for designing ligands that can cross the blood-brain barrier and interact with CNS targets with high specificity.
A series of novel 1,3-diazaspiro[4.5]decan-4-one derivatives have been synthesized and evaluated for their anticonvulsant properties.[1] These compounds were tested in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screening tests, two standard models for identifying potential antiepileptic drugs.
One of the most active compounds identified was compound 8w , which demonstrated a significantly lower ED50 value in the scPTZ test compared to the reference drugs phenobarbital and ethosuximide.[1] Importantly, most of the tested compounds did not show any minimal motor impairment in the neurotoxicity test, indicating a favorable preliminary safety profile.[1]
Table 1: Anticonvulsant Activity of Selected 1,3-Diazaspiro[4.5]decan-4-one Derivatives
| Compound | MES Screen (% Protection at 0.09 mmol/kg) | scPTZ Screen (ED50, mmol/kg) |
| 8a | 100% | > 0.3 |
| 8w | 25% | 0.015 |
| Phenobarbital | 100% | 0.078 |
| Ethosuximide | 0% | 1.254 |
Data synthesized from[1]
The structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the phenyl ring attached to the spiro system are crucial for anticonvulsant activity.[3][4]
Dopamine D2 receptors are a key target in the treatment of schizophrenia.[5][6] While first-generation antipsychotics are D2 receptor antagonists, they are associated with significant side effects.[5] The development of more selective ligands is therefore a high priority. Diazaspiro alkanes have been investigated as cores for highly selective dopamine D3 receptor antagonists, which may offer a better therapeutic window.[7] The principles of targeting D2/D3 receptors with spirocyclic compounds can be extended to triazaspiro scaffolds.
Caption: Inhibition of KSP disrupts spindle pole separation, leading to the formation of monoastral spindles, mitotic arrest, and ultimately apoptosis.
Myelostimulatory Activity
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have also demonstrated myelostimulating activity. [8]In a model of cyclophosphamide-induced myelosuppression, these compounds significantly accelerated the regeneration of lymphocytes and granulocytes in the bone marrow. [8]This suggests a potential therapeutic application in supporting patients undergoing chemotherapy.
Part 3: Future Perspectives and Conclusion
The exploration of triazaspiro compounds in pharmacology is still in its early stages, yet the findings to date are highly promising. The structural diversity and synthetic tractability of this scaffold suggest that its full potential is yet to be unlocked. Future research should focus on:
-
Expansion of the Target Space: While promising results have been seen in CNS disorders and cytoprotection, the application of triazaspiro compounds to other target classes, such as kinases and other GPCRs, remains a fertile ground for investigation. The lack of current literature on triazaspiro-based kinase inhibitors, for instance, highlights a significant opportunity for discovery.
-
Structure-Based Drug Design: As more crystal structures of triazaspiro compounds in complex with their biological targets become available, the use of computational methods will be invaluable for the rational design of next-generation ligands with improved potency, selectivity, and pharmacokinetic properties.
-
Development of Novel Synthetic Methodologies: The continued development of efficient and stereoselective synthetic routes will be crucial for generating diverse libraries of triazaspiro compounds for high-throughput screening.
References
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Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(7), 499-510. [Link]
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A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Tetrahedron, 71(28), 4629-4637. [Link]
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Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Medicinal Chemistry Letters, 6(10), 1054-1059. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 66(2), 97-105. [Link]
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Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4381. [Link]
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Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming. STAR Protocols, 2(2), 100557. [Link]
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KSP inhibitors as antimitotic agents. Current Medicinal Chemistry, 22(15), 1836-1857. [Link]
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Synthesis and pharmacological evaluation of CNS activities oft[1][2][7]riazolo[4,5-b]-[1][9], imidazolo[4,5-b]-[1][9], and pyrido[2,3-b]b[1][9]enzodiazepines. Journal of Medicinal Chemistry, 32(10), 2375-2381. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683. [Link]
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Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. European Journal of Medicinal Chemistry, 44(10), 4168-4175. [Link]
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Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 5991. [Link]
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Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. International Journal of Molecular Sciences, 21(5), 1836. [Link]
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Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Doctoral dissertation, University of Regensburg. [Link]
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The discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of the mitotic kinesin KSP. Bioorganic & Medicinal Chemistry Letters, 15(14), 3365-3369. [Link]
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Kinesin spindle protein (KSP) inhibitors in combination with chemotherapeutic agents for cancer therapy. Archiv der Pharmazie, 347(1), 1-14. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Synthesis and Anticonvulsant Properties of New N-phenylamino Derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 64(3), 223-231. [Link]
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Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]
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triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
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New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. Neuroscience Bulletin, 40(3), 245-258. [Link]
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Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(21), 5101. [Link]
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SAR of Anticonvulsants. YouTube. [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]
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Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 13(15), 2321-2330. [Link]
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the design, synthesis, and characterization of 2,4-diaryl-2,5-dihydropyrrole inhibitors of the mitotic kinesin KSP. Bioorganic & Medicinal Chemistry Letters, 16(12), 3175-3179. [Link]
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Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Current Neuropharmacology, 14(8), 891-919. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(1), M1115. [Link]
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Pharmacological Screening for CNS Depression, Analgesic and Anti-inflammatory Potentials of Sonneratia caseolaris (Linn.) Barks in Different Solvent Fraction. Journal of Pharmaceutical Research International, 31(1), 1-10. [Link]
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mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. International Journal of Molecular Sciences, 25(23), 13008. [Link]
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Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 46(9), 4148-4158. [Link]
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New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Psychiatry, 8, 153. [Link]
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Radioligand binding assay in D2R and D3R. ResearchGate. [Link]
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Structure-based design of 5-alkylamino-3,5-diaryl-4,5-dihydropyrazoles as potent, water-soluble inhibitors of the mitotic kinesin KSP. Bioorganic & Medicinal Chemistry Letters, 16(12), 3175-3179. [Link]
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Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Pharmaceutical Chemistry Journal, 52(2), 126-130. [Link]
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Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
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Methodological & Application
Synthesizing Potent and Selective METTL3 Inhibitors: A Detailed Guide to 1,4,9-Triazaspiro[5.5]undecan-5-one Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology, epigenetics, and medicinal chemistry.
Abstract
The epitranscriptomic writer enzyme METTL3 (Methyltransferase-like 3) has emerged as a high-value therapeutic target, particularly in oncology.[1][2][3] Dysregulation of METTL3-mediated N6-methyladenosine (m⁶A) modification of RNA is implicated in the progression of various cancers, including acute myeloid leukemia (AML).[4][5] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of a promising class of METTL3 inhibitors: 1,4,9-Triazaspiro[5.5]undecan-5-one derivatives. We will delve into the strategic chemical rationale, provide robust synthetic procedures, and outline methods for biological evaluation, empowering research teams to accelerate their drug discovery efforts in this critical area.
Introduction: The Rationale for Targeting METTL3
METTL3 is the catalytic core of the m⁶A methyltransferase complex, which also includes METTL14 and WTAP.[6][7] This complex is responsible for the most prevalent internal modification of eukaryotic mRNA, influencing mRNA stability, splicing, and translation.[7] In several cancer types, METTL3 is overexpressed and promotes oncogenesis by enhancing the translation of key cancer-driving transcripts.[2][7] Therefore, the development of small-molecule inhibitors that can potently and selectively block the catalytic activity of METTL3 is a highly pursued therapeutic strategy.[4][5]
The this compound scaffold has been identified as a highly effective core for developing potent and selective METTL3 inhibitors.[1][8] These compounds typically function as competitive inhibitors, occupying the S-adenosylmethionine (SAM) binding pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine residues on the target RNA.[7]
Strategic Synthesis of the this compound Core
The synthesis of these spirocyclic derivatives is a multi-step process that requires careful planning and execution. The general strategy involves the construction of the spirocyclic lactam core, followed by functionalization through key coupling reactions.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnections are the C-N bond formed via a Buchwald-Hartwig amination and the amide bond of the spirocyclic lactam.
Caption: Retrosynthetic analysis of this compound derivatives.
Synthesis of the Spirocyclic Lactam Intermediate
The synthesis of the core spirocyclic lactam is a critical phase. A robust method starts from a protected piperidone derivative.
Caption: Workflow for the synthesis of the spirocyclic lactam core.
The synthesis of the spirocycle intermediate 33 can be achieved from commercial 1-Boc-4-piperidone.[5] This involves a multi-step sequence, including the introduction of an amine functionality, followed by alkylation with ethyl 2-bromoacetate. The final step is a deprotection of a protecting group (e.g., Cbz) which is followed by an intramolecular cyclization to yield the desired spirocyclic lactam.[5]
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a detailed guide for the synthesis of a representative this compound derivative.
Protocol 1: Synthesis of the Spirocyclic Lactam Core
This protocol outlines the formation of the key spirocyclic intermediate.
Materials:
-
1-Boc-4-piperidone
-
Required reagents for multi-step conversion to the intermediate amine
-
Ethyl 2-bromoacetate
-
Suitable solvent (e.g., DMF)
-
Base (e.g., K₂CO₃)
-
Reagents for deprotection and cyclization (e.g., H₂, Pd/C)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Intermediate Amine: Convert 1-Boc-4-piperidone to the corresponding amine derivative through a suitable multi-step synthetic route.[5]
-
Alkylation:
-
To a solution of the intermediate amine (1.0 eq) in anhydrous DMF, add finely powdered K₂CO₃ (2.0 eq).
-
Slowly add ethyl 2-bromoacetate (1.1 eq) to the stirred mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection and Cyclization:
-
Dissolve the alkylated intermediate in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the deprotection is complete. This step often leads to spontaneous intramolecular cyclization.
-
Filter the catalyst and concentrate the solvent under reduced pressure.
-
Purify the resulting spirocyclic lactam core by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination for Final Product Synthesis
This protocol details the crucial C-N bond-forming step to introduce the desired aryl moiety.
Materials:
-
Spirocyclic lactam core (from Protocol 3.1)
-
Appropriate aryl bromide or chloride
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the spirocyclic lactam core (1.2 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add the base (1.5 eq) and the anhydrous solvent.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography to yield the desired this compound derivative.
-
Structure-Activity Relationship (SAR) and Optimization
The development of potent METTL3 inhibitors from this scaffold has been guided by a systematic exploration of the structure-activity relationship. X-ray crystallography has been instrumental in understanding the binding mode of these inhibitors within the METTL3 active site.[1]
| Compound | R¹ Group | R² Group | IC₅₀ (µM) |
| 2 | H | H | 5.0 |
| 3 | H | 2-pyridyl | 4.6 |
| 4 | H | 3-pyridyl | 5.8 |
| 5 | Benzyl | H | 0.79 |
| 22 (UZH2) | Optimized substituents | Optimized substituents | 0.005 |
Data adapted from Dolbois et al., J. Med. Chem. 2021.[1]
Key SAR Insights:
-
Piperidine Ring: The 1,4-disubstituted piperidine ring was found to be optimal, removing a chiral center present in earlier analogs and improving ligand efficiency.[1]
-
Aryl Group: Substitution on the aryl ring is critical for potency. The introduction of a pyridine core was found to be beneficial for lipophilic ligand efficiency.[1]
-
Amine Substituent: Replacing a methylamine with a benzylamine on the pyrimidine ring led to a significant increase in potency, likely due to a cation-π interaction with Arg379 in the METTL3 active site.[1]
-
Lead Compound UZH2: Extensive optimization of the scaffold led to the development of UZH2, which exhibits an IC₅₀ of 5 nM, representing a 1400-fold improvement in potency over early hits.[1][8]
Biological Evaluation: METTL3 Inhibition Assay
To assess the inhibitory activity of the synthesized compounds, a robust and sensitive biochemical assay is required. A Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is a commonly used method.
Caption: Principle of the TR-FRET assay for METTL3 inhibition.
Protocol 3: In Vitro METTL3 TR-FRET Assay
This protocol provides a general framework for assessing METTL3 inhibition. Specific concentrations and incubation times may need to be optimized.
Materials:
-
Recombinant human METTL3/METTL14 complex
-
S-adenosylmethionine (SAM)
-
RNA substrate (a short oligonucleotide containing the m⁶A consensus sequence)
-
Synthesized inhibitor compounds
-
TR-FRET detection reagents (e.g., SAH-binding aptamer coupled to a donor and acceptor fluorophore)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
Reaction Mixture Preparation:
-
In a 384-well plate, add the assay buffer.
-
Add the METTL3/METTL14 enzyme complex.
-
Add the synthesized inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Reaction:
-
Add a mixture of SAM and the RNA substrate to initiate the methylation reaction.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate to allow for binding of the detection reagents to the product (S-adenosylhomocysteine, SAH).
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of next-generation METTL3 inhibitors. The synthetic routes outlined in this guide are robust and adaptable, allowing for the generation of diverse libraries of compounds for further optimization. The provided protocols for synthesis and biological evaluation offer a solid foundation for researchers aiming to contribute to this exciting field. Future work will likely focus on improving the pharmacokinetic properties of these inhibitors to enhance their in vivo efficacy and clinical translatability.
References
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
-
Caflisch, A., Dolbois, A., & Bedi, R. K. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. University of Zurich. [Link]
-
Sgallari, M., et al. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. PubMed Central. [Link]
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National Center for Biotechnology Information. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]
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Yankova, E., et al. (2021). Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia. Nature, 593(7860), 597–601. [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. University of Zurich Institutional Repository. [Link]
-
Zhang, Y., et al. (2022). Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Chemistry. [Link]
-
He, L., et al. (2023). Recent advances in small molecules targeting the METTL3. Expert Opinion on Therapeutic Patents. [Link]
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Application Notes and Protocols for Efficacy Testing of Spirocyclic Inhibitors
Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as a compelling structural motif in contemporary drug discovery. Their inherent three-dimensionality allows for the presentation of substituents in precise spatial orientations, facilitating optimal interactions with the complex topographies of biological targets.[1] This often translates to enhanced potency, improved selectivity, and favorable physicochemical properties compared to their flatter, aromatic counterparts.[2][3] Spirocyclic inhibitors have demonstrated efficacy against a wide array of targets, including enzymes, G-protein coupled receptors (GPCRs), and protein-protein interactions (PPIs).[1] Notable successes include the development of inhibitors for challenging targets such as the MDM2-p53 interaction, various kinases, and viral proteases.[4][5][6]
This guide provides a comprehensive framework for the experimental design and execution of efficacy testing for novel spirocyclic inhibitors. As a senior application scientist, the following protocols and insights are curated to ensure scientific rigor, reproducibility, and a clear rationale behind each experimental choice.
Guiding Principles of Experimental Design: A Self-Validating Approach
A robust preclinical research strategy is paramount to accurately assess the therapeutic potential of any new chemical entity.[7] The overarching principle is to design experiments that are not only precise but also self-validating, incorporating appropriate controls and orthogonal assays to build a comprehensive and reliable data package.[8]
The Causality Behind Assay Selection: From Target to Pathway
The initial step in designing an efficacy testing cascade is a thorough understanding of the intended biological target and its role in the disease pathology. This knowledge will dictate the most relevant assays to employ. A tiered approach, moving from simple biochemical assays to more complex cell-based and target engagement studies, is recommended.
Tier 1: Foundational Biochemical Assays
Biochemical assays are essential for determining the direct interaction of the spirocyclic inhibitor with its purified target, providing fundamental information on potency and mechanism of action.
Enzyme Inhibition and Kinetics
For spirocyclic inhibitors targeting enzymes (e.g., kinases, proteases), a detailed kinetic analysis is crucial.
The "Why": Understanding the kinetics of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) provides invaluable insights into the inhibitor's mechanism of action. This information is critical for lead optimization and for predicting in vivo efficacy.[1] For instance, running assays with substrate concentrations at or below the Michaelis-Menten constant (Km) is essential for identifying competitive inhibitors.[1]
Critical Parameters for Optimization:
-
Enzyme Purity and Concentration: The use of highly purified and active enzyme is non-negotiable. Enzyme instability can be a significant source of variability.[1]
-
Substrate Concentration: As mentioned, substrate concentration relative to Km is a key parameter.
-
Buffer Composition, pH, and Temperature: These factors can significantly impact enzyme activity and inhibitor binding.[9]
-
Incubation Time: Assays should be conducted under initial velocity conditions to ensure accurate determination of inhibition constants.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| High Variability | Pipetting errors, unstable reagents, temperature fluctuations | Use calibrated pipettes, prepare fresh reagents, ensure consistent temperature control. |
| No Inhibition | Inactive inhibitor, incorrect assay conditions, inhibitor precipitation | Verify compound integrity, optimize assay conditions, check inhibitor solubility. |
| Inconsistent IC50 Values | Assay drift, enzyme instability, substrate depletion | Monitor assay performance over time, use fresh enzyme, ensure initial velocity conditions.[1] |
Protocol: Enzyme Inhibition Assay (Generic Kinase Example)
This protocol outlines a typical kinase inhibition assay using a luminescence-based readout to measure ATP consumption.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
Spirocyclic inhibitor stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the spirocyclic inhibitor in the kinase assay buffer. A common starting range is 100 µM to 1 nM.
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. .
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic model.[10]
Protein-Protein Interaction (PPI) Inhibition
For spirocyclic inhibitors designed to disrupt PPIs (e.g., MDM2-p53), various biochemical assays can be employed.
Fluorescence Polarization (FP) Assay:
The "Why": FP is a solution-based, homogeneous assay that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[11] It is a robust and sensitive method for quantifying PPIs and their inhibition.[12]
Protocol: MDM2-p53 Fluorescence Polarization Assay
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., FITC-p53)
-
Spirocyclic inhibitor stock solution (10 mM in DMSO)
-
FP assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, non-binding 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare solutions of MDM2, FITC-p53 peptide, and serially diluted spirocyclic inhibitor in FP assay buffer.
-
Assay Plate Setup:
-
Add the diluted inhibitor or vehicle to the wells.
-
Add the MDM2 protein solution.
-
Add the FITC-p53 peptide solution.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
Data Analysis:
The decrease in fluorescence polarization with increasing inhibitor concentration indicates displacement of the fluorescent peptide. Calculate the percent inhibition and determine the IC50 value.
Tier 2: Cell-Based Assays for Phenotypic Evaluation
Cell-based assays are crucial for assessing the inhibitor's activity in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and on-target effects within a cellular environment.[13]
Rationale for Cell Line Selection
The choice of cell line is a critical determinant of the relevance of the experimental results.[14][15]
Key Considerations:
-
Target Expression: The cell line should express the target of interest at a relevant level.
-
Genetic Background: The genetic context of the cell line (e.g., p53 status for MDM2 inhibitors) is crucial for interpreting the results.[8]
-
Disease Relevance: The cell line should be representative of the disease indication being targeted.[16]
-
Growth Characteristics: The growth rate and culture requirements of the cell line should be compatible with the planned assays.[17]
For example, when testing an MDM2-p53 inhibitor, it is essential to use a cancer cell line with wild-type p53 (e.g., SJSA-1) to observe p53-dependent apoptosis.[18] A p53-null cell line (e.g., HCT116 p53-/-) should be used as a negative control to demonstrate on-target activity.
Protocol: Cell Viability Assay (CellTiter-Glo®)
The "Why": The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[1] Its simple "add-mix-measure" format makes it suitable for high-throughput screening.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Spirocyclic inhibitor stock solution (10 mM in DMSO)
-
CellTiter-Glo® Reagent
-
White, opaque 96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into the wells of the plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the spirocyclic inhibitor for the desired duration (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percent viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol: Apoptosis Assay (Caspase-Glo® 3/7)
The "Why": The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[15] This assay provides mechanistic insight into the mode of cell death induced by the inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Spirocyclic inhibitor stock solution (10 mM in DMSO)
-
Caspase-Glo® 3/7 Reagent
-
White, opaque 96-well or 384-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay, typically with a shorter treatment duration (e.g., 24-48 hours).
-
Assay Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[13]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds and incubate at room temperature for 1-3 hours.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
The luminescent signal is proportional to the amount of caspase activity. Results are often expressed as fold-change in caspase activity compared to the vehicle-treated control.
Tier 3: Target Engagement and Pathway Modulation
Confirming that the spirocyclic inhibitor directly interacts with its intended target in the complex cellular environment is a critical validation step.
Cellular Thermal Shift Assay (CETSA®)
The "Why": CETSA is a powerful technique for assessing target engagement in intact cells.[19] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[20]
Protocol: Cellular Thermal Shift Assay (CETSA®)
Materials:
-
Cancer cell line of interest
-
Spirocyclic inhibitor
-
PBS and protease inhibitors
-
Equipment for cell lysis (e.g., sonicator)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat the cells with the spirocyclic inhibitor or vehicle at the desired concentration and for a sufficient duration to allow for target binding.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blotting.
Data Analysis:
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can also be performed to determine the cellular EC50 for target binding.[5]
Visualization of Key Concepts
Experimental Workflow
Caption: A tiered approach to efficacy testing of spirocyclic inhibitors.
MDM2-p53 Signaling Pathway
Caption: Inhibition of the MDM2-p53 interaction by a spirocyclic inhibitor.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be appropriate for the data type. For IC50/GI50 determination, non-linear regression analysis is typically used.[10] It is crucial to report the number of replicates and the statistical test used to determine significance.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular GI50 (nM) | Target Engagement EC50 (nM) |
| Spiro-A | Kinase X | 15.2 ± 2.1 | 125.6 ± 15.3 | 150.1 ± 20.5 |
| Spiro-B | MDM2 | 8.7 ± 1.5 | 98.4 ± 12.1 | 110.8 ± 18.9 |
Conclusion
The unique structural features of spirocyclic inhibitors offer significant advantages in drug discovery. A systematic and well-designed efficacy testing cascade, as outlined in this guide, is essential to fully characterize their therapeutic potential. By employing a multi-tiered approach that progresses from biochemical characterization to cellular and target engagement assays, researchers can build a robust data package that provides a comprehensive understanding of the inhibitor's potency, mechanism of action, and cellular effects. This rigorous approach, grounded in sound scientific principles, will ultimately accelerate the translation of promising spirocyclic inhibitors into novel therapeutics.
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Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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5 tips for choosing the right cell line for your experiment. (n.d.). Horizon Discovery. [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025). ResearchGate. [Link]
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How to choose the right cell line for your experiments. (2023). faCellitate. [Link]
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Diagram of HCV polyprotein organization and NS3-4A protease. (n.d.). ResearchGate. [Link]
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Cancer Cell Lines for Drug Discovery and Development. (2014). Clinical Cancer Research. [Link]
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (2023). Pharmaceuticals. [Link]
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Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
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A simplified diagram of the p53 pathway. (n.d.). ResearchGate. [Link]
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Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. (2020). ACS Pharmacology & Translational Science. [Link]
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Compounds entered in clinical trials as p53–MDM2 inhibitors. (n.d.). ResearchGate. [Link]
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HCV NS3-4A Serine Protease. (2006). In Hepatitis C Viruses: Genomes and Molecular Biology. National Center for Biotechnology Information. [Link]
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P53 Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2019). Expert Opinion on Drug Discovery. [Link]
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General Principles of Preclinical Study Design. (2018). In Animal Models for the Study of Human Disease. Academic Press. [Link]
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Analysis of protein-ligand interactions by fluorescence polarization. (2012). Methods in Molecular Biology. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link]
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Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. (2022). Journal of Virology. [Link]
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Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. (2019). Journal of Medicinal Chemistry. [Link]
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Fluorescence Polarization Assays in Small Molecule Screening. (2010). Expert Opinion on Drug Discovery. [Link]
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Caspas-Glo 3/7 Assay. (n.d.). Reaction Biology. [Link]
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Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. (2022). European Journal of Medicinal Chemistry. [Link]
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Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. (2024). International Journal of Molecular Sciences. [Link]
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P53 Signaling Pathway. (n.d.). PubChem. [Link]
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Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]
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Epidermal growth factor receptor. (n.d.). Wikipedia. [Link]
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Exploring spirocyclic oximes as potential MDM2-p53 inhibitors. (2025). American Chemical Society. [Link]
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HCV NS3/4A protease relocalizes CCTα to viral replication sites, enhancing phosphatidylcholine synthesis and viral replication. (2025). Knowledge UChicago. [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2008). Biochemical Journal. [Link]
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Development of a colorimetric assay for the detection of SARS-CoV-2 3CLpro activity. (2022). Biochemical Journal. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets. [Link]
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p53. (n.d.). Wikipedia. [Link]
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Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). Pelago Bioscience. [Link]
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Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. (2015). Journal of Biomolecular Structure & Dynamics. [Link]
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Validation of an Allosteric Binding Site of Src Kinase Identified by Unbiased Ligand Binding Simulations. (2022). Journal of Molecular Biology. [Link]
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Application Notes & Protocols: Developing 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective Lead Compounds for METTL3 Inhibition
Introduction: The Emergence of a Privileged Scaffold in Epigenetic Drug Discovery
The field of epigenetics has opened new frontiers in therapeutic intervention, with a particular focus on the enzymes that modulate gene expression without altering the DNA sequence itself. Among these, the METTL3-METTL14 methyltransferase complex, which is responsible for the most prevalent mRNA modification, N6-methyladenosine (m6A), has emerged as a critical player in a variety of diseases, including several types of cancer, type 2 diabetes, and viral infections.[1][2][3] Dysregulation of METTL3 activity has been directly linked to the progression of diseases such as acute myeloid leukemia (AML), making it a compelling target for small molecule inhibitors.[2][4][5]
This application note details the development of a promising class of METTL3 inhibitors based on the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold. It is important to note that while the initial query for this guide specified the -5-one isomer, the significant body of scientific literature points to the -2-one isomer as the relevant lead compound scaffold for METTL3 inhibition. Triazaspirocycles, with their rigid, three-dimensional structures, offer significant potential for enhanced binding to drug targets.[6] This guide will provide a comprehensive overview of the synthesis, in vitro and cellular characterization, and lead optimization of these compounds, culminating in the identification of a highly potent lead candidate.
The Scientific Rationale: Why Target METTL3 with a Spirocyclic Scaffold?
The METTL3 enzyme possesses a distinct S-adenosylmethionine (SAM) binding pocket, which is the target for catalytic inhibition. The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold serves as a versatile anchor that can be elaborated with various substituents to achieve high-affinity binding within this pocket. The spirocyclic nature of the core structure imparts a degree of conformational rigidity, which can be advantageous for minimizing the entropic penalty upon binding to the target protein, a desirable characteristic in drug design.
A key breakthrough in this area was the protein crystallography-based medicinal chemistry optimization of an initial hit compound, which led to a remarkable 1400-fold improvement in potency.[1][2][3] This effort resulted in the lead compound, designated UZH2 , which exhibits an IC50 of 5 nM in a biochemical assay.[1][2][3] The development of UZH2 showcases a successful structure-based drug design strategy, where iterative chemical modifications were guided by a deep understanding of the compound's binding mode within the METTL3 active site.
Lead Discovery and Optimization Workflow
The journey from an initial hit to a viable lead compound is a multi-step process that involves iterative cycles of design, synthesis, and testing. The workflow for developing the 1,4,9-triazaspiro[5.5]undecan-2-one series of METTL3 inhibitors is a prime example of this paradigm.
Caption: Lead discovery and optimization workflow for 1,4,9-triazaspiro[5.5]undecan-2-one derivatives.
Synthetic Chemistry Protocols
The synthesis of the 1,4,9-triazaspiro[5.5]undecan-2-one derivatives leverages established synthetic methodologies, with the Buchwald-Hartwig amination being a key transformation.[1][7]
Protocol 1: General Synthesis of the 1,4,9-Triazaspiro[5.5]undecan-2-one Core
This protocol outlines the synthesis of the core spirocyclic intermediate.
Materials:
-
1-Boc-4-piperidone
-
Reagents for a multi-step synthesis to form the initial amine intermediate[7]
-
Ethyl 2-bromoacetate
-
Palladium catalyst (for Cbz group reduction)
-
Appropriate solvents and reagents for purification
Procedure:
-
Synthesize the amine intermediate from 1-Boc-4-piperidone following modified literature procedures.[7]
-
Perform an alkylation of the amine intermediate with ethyl 2-bromoacetate.
-
Conduct a reduction of the Cbz protecting group, which will be followed by an intramolecular cyclization to yield the desired 1,4,9-triazaspiro[5.5]undecan-2-one core structure.[7]
-
Purify the product using column chromatography.
Protocol 2: Buchwald-Hartwig Amination for Derivative Synthesis
This protocol describes the crucial cross-coupling reaction to install the aryl moieties.
Materials:
-
Synthesized 1,4,9-triazaspiro[5.5]undecan-2-one intermediate
-
Appropriate bromoaryl or heteroaryl halide
-
Palladium pre-catalyst
-
Phosphine ligand
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene or other suitable solvent
Procedure:
-
In a glovebox or under an inert atmosphere, combine the spirocyclic intermediate, the aryl halide, the palladium pre-catalyst, the phosphine ligand, and the base in a reaction vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).[8]
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography.
In Vitro and Cellular Assay Protocols
A cascade of assays is employed to characterize the potency, selectivity, and cellular effects of the synthesized compounds.
Protocol 3: TR-FRET Biochemical Assay for METTL3 Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for high-throughput screening and determination of IC50 values.[1][9]
Materials:
-
Recombinant METTL3/METTL14 complex
-
S-adenosylmethionine (SAM) substrate
-
An RNA oligonucleotide substrate with a binding motif for a fluorophore-labeled antibody
-
Europium-labeled antibody against the methylated RNA
-
Synthesized inhibitor compounds
-
Assay buffer
-
384-well assay plates
Procedure:
-
Prepare a dilution series of the inhibitor compounds in DMSO.
-
In the assay plate, add the METTL3/METTL14 complex, the RNA substrate, and the inhibitor compound.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at room temperature for a specified time.
-
Stop the reaction and add the detection reagents (Europium-labeled antibody).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm and 665 nm) after a time delay (typically 50-100 µs).[9]
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
Caption: Principle of the TR-FRET assay for METTL3 inhibition.
Protocol 4: LC-MS/MS for Cellular m6A Quantification
This protocol is essential for confirming that the inhibitor is active in a cellular context.[10][11]
Materials:
-
Cancer cell lines (e.g., MOLM-13, PC-3)[1]
-
Cell culture medium and supplements
-
Inhibitor compound
-
RNA extraction kit
-
Nuclease P1, alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 16 hours).[1]
-
Harvest the cells and extract total RNA.
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Digest the mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.[10]
-
Analyze the nucleoside mixture by LC-MS/MS to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).
-
Calculate the m6A/A ratio and compare the ratios in treated versus untreated cells to determine the EC50 value for cellular target engagement.
Protocol 5: Cell Viability Assay
This assay determines the phenotypic consequence of METTL3 inhibition on cancer cell proliferation.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Inhibitor compound
-
MTT or other cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a dilution series of the inhibitor compound.
-
Incubate for a period that allows for multiple cell divisions (e.g., 3 days).[1]
-
Add the MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[12]
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) and ADME/Tox Profile
The systematic modification of the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold has yielded valuable insights into the structure-activity relationship for METTL3 inhibition.
| Compound | Modification | METTL3 IC50 (µM) | Notes |
| 2 | Core scaffold with aryl group | 5.0 | Initial simplified hit.[1] |
| 4 | Pyridine-containing derivative | 5.8 | Improved lipophilic ligand efficiency.[1] |
| 5 | Benzylamine replacement on pyrimidine | 0.79 | 6-fold increase in potency over compound 2.[1] |
| UZH2 | Optimized lead compound | 0.005 | 1400-fold potency improvement over initial hit.[1][2] |
The lead compound UZH2 and its analogs have demonstrated favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for their potential as drug candidates.[1][2]
| Parameter | Result for UZH2 and Analogs | Significance |
| Permeability | Moderate to high | Good potential for oral absorption. |
| Metabolic Stability | Stable in rat liver microsomes | Suggests a reasonable in vivo half-life.[1] |
| Toxicity | Low in preliminary assessments | Indicates a good initial safety profile. |
Conclusion and Future Directions
The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold has proven to be a highly effective starting point for the development of potent and selective inhibitors of the epigenetic writer enzyme METTL3. The lead compound, UZH2, with its nanomolar potency and favorable drug-like properties, represents a significant advancement in the field and a promising candidate for further preclinical development.[2][3] Future work will focus on in vivo efficacy studies in relevant animal models of cancer and further toxicological assessments to fully characterize the therapeutic potential of this exciting new class of epigenetic drugs.
References
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
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Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Ferreira, R. J., Biltes, R., & Batoréu, C. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 1303–1320. [Link]
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Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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In Vitro ADME. Selvita. [Link]
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Accelerating discovery of a METTL3 inhibitor through efficient in silico design and prioritization. Cresset Group. [Link]
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AptaFluor® SAH Methyltransferase TR-FRET Assay. BellBrook Labs. [Link]
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Quantitative analysis of m6A RNA modification by LC-MS. (2021). STAR Protocols. [Link]
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Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2. (2014). PLoS ONE. [Link]
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Quantification of global m6A RNA methylation levels by LC-MS/MS. (2022). Visikol. [Link]
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METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. (2023). Journal of Medicinal Chemistry. [Link]
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Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2025). Tetrahedron. [Link]
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Application of spirocyclic compounds as CCR5 antagonists
An Application Guide to Spirocyclic Compounds as Allosteric CCR5 Antagonists
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of CCR5 in HIV-1 Pathogenesis
The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of immune cells such as T-cells, macrophages, and dendritic cells.[1][2] While its endogenous role involves mediating leukocyte migration to sites of inflammation in response to chemokines like RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), it gained significant attention in the 1990s with a pivotal discovery.[3][4] CCR5 was identified as the major co-receptor, alongside the primary CD4 receptor, for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1][3] This particular strain of HIV-1 is dominant during the early stages of infection and persists in over half of late-stage patients.[1]
The critical role of CCR5 in the viral lifecycle was further solidified by the observation that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) lack a functional receptor on their cell surfaces and exhibit profound resistance to R5-tropic HIV-1 infection.[1][3][5] This natural genetic resistance established CCR5 as a prime therapeutic target, sparking the development of a new class of antiretroviral drugs: CCR5 antagonists.[2][5] These agents, known as entry inhibitors, physically obstruct the virus from entering host cells, a mechanism distinct from other antiretroviral classes that target viral enzymes post-entry.[6]
Mechanism of Action: Allosteric Inhibition by Spirocyclic Antagonists
The HIV-1 entry process is a sequential event. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the T-cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.[1] The subsequent interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.[1]
Spirocyclic CCR5 antagonists are small molecules that function as non-competitive, allosteric inhibitors.[1] Instead of competing with the natural chemokine ligands or the virus at the orthosteric binding site, they bind within a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[1] This binding event locks the receptor into an inactive conformation, preventing the gp120-CD4 complex from successfully engaging with it.[1] This allosteric mechanism effectively halts the fusion process and blocks viral entry.
Caption: HIV-1 entry mechanism and the site of action for spirocyclic CCR5 antagonists.
Spirocyclic Scaffolds in CCR5 Antagonist Design
Spirocycles, characterized by two rings connected through a single common atom, offer a unique three-dimensional architecture that is highly desirable in drug discovery. This inherent 3D nature allows for precise spatial orientation of functional groups, enabling high-affinity interactions with complex biological targets like GPCRs. Several spirocyclic scaffolds have been successfully employed in the development of potent CCR5 antagonists.
One of the most prominent examples is the spirodiketopiperazine scaffold.[3][7] Compounds based on this core, such as AK602 (also known as ONO-4128 or GW-873140), have demonstrated potent anti-HIV-1 activity in the nanomolar range.[7] Medicinal chemistry efforts have focused on modifying substituents on the spirocyclic core to optimize potency, selectivity, and pharmacokinetic properties, such as oral bioavailability and metabolic stability.[7][8]
Other notable scaffolds include spiropiperidines and spiro-indanones, which have also yielded compounds with significant CCR5 antagonistic activity.[1][9] The development of these diverse scaffolds underscores the versatility of spirocyclic chemistry in generating novel drug candidates.
| Compound Class | Example Compound | CCR5 Binding Affinity (IC₅₀/Kᵢ) | Antiviral Potency (EC₅₀) | Key Structural Features |
| Spirodiketopiperazine | AK602/ONO-4128 | ~3 nM (K_d)[7] | 0.1 - 0.6 nM[7] | Spirocyclic diketopiperazine core with specific aromatic and aliphatic substitutions. |
| Spiropiperidine | INCB009471 | Nanomolar activity[1] | Potent activity against R5-tropic HIV-1[1] | Combines a spiropiperidine template with pharmacophore elements from other known antagonists.[1] |
| Imidazopiperidinetropane | Compound 22 (Ernst et al.) | 1 nM (IC₅₀)[10] | Potent anti-HIV activity | A hybrid scaffold merging features of Maraviroc with a urea moiety.[10] |
Application Protocols: Evaluating Spirocyclic CCR5 Antagonists
A multi-assay approach is essential for the comprehensive evaluation of novel spirocyclic compounds. This typically involves primary binding assays to confirm target engagement, secondary functional assays to measure antagonism, and tertiary virological assays to quantify antiviral efficacy.
Protocol 1: Radioligand Competition Binding Assay
Principle: This assay quantifies the affinity of a test compound for the CCR5 receptor by measuring its ability to compete with and displace a radiolabeled ligand (e.g., [¹²⁵I]MIP-1α, [¹²⁵I]RANTES) from the receptor.[10][11][12] It is the gold standard for determining direct receptor interaction.[12]
Materials:
-
Cell membranes prepared from a cell line stably expressing human CCR5 (e.g., CHO/CCR5, HEK293/CCR5).
-
Radioligand: [¹²⁵I]MIP-1α or [¹²⁵I]RANTES.
-
Test spirocyclic compounds, serially diluted.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/C or GF/B).
-
Scintillation fluid and a microplate scintillation counter.
Workflow Diagram:
Caption: Workflow for a CCR5 radioligand competition binding assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of the spirocyclic test compounds in binding buffer.
-
Reagent Preparation: Dilute CCR5-expressing cell membranes and the radioligand to their optimal working concentrations in cold binding buffer.
-
Assay Incubation: To each well of the 96-well plate, add:
-
25 µL of test compound dilution (or buffer for total binding, or a non-radiolabeled saturating ligand for non-specific binding).
-
50 µL of diluted cell membranes.
-
25 µL of diluted radioligand.
-
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding counts from all other wells. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which can then be converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol 2: HIV-1 Pseudovirus Entry Assay
Principle: This is a highly relevant functional assay that directly measures the ability of a compound to inhibit R5-tropic HIV-1 entry into target cells.[10] It utilizes replication-defective viral particles ("pseudovirions") that contain a reporter gene (e.g., luciferase or GFP) and are coated with an R5-tropic HIV-1 envelope protein. Inhibition of entry is quantified by a reduction in reporter gene expression.
Materials:
-
Target Cells: A cell line expressing high levels of CD4 and CCR5 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR).
-
R5-tropic HIV-1 pseudovirions (produced by co-transfecting HEK293T cells with an Env-deleted proviral vector and an R5 Env expression plasmid).[13]
-
Test spirocyclic compounds, serially diluted.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Opaque-walled 96-well cell culture plates.
-
Luminometer.
Workflow Diagram:
Caption: Workflow for an HIV-1 pseudovirus entry assay using a luciferase reporter.
Step-by-Step Methodology:
-
Cell Plating: Seed TZM-bl cells in an opaque-walled 96-well plate at a density of ~1 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the spirocyclic test compounds. Include "cells only" (background) and "virus only" (no drug, 100% infection) controls. Incubate for 1 hour at 37°C.
-
Infection: Add a pre-titered amount of R5-tropic HIV-1 pseudovirus to each well (except the "cells only" control).
-
Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Lysis and Detection: After incubation, remove the culture medium. Add luciferase assay reagent according to the manufacturer's instructions, which lyses the cells and provides the substrate for the luciferase reaction.
-
Readout: Measure the luminescence in each well using a plate luminometer.
-
Data Analysis: Subtract the average background RLU from all other readings. Calculate the percent inhibition for each compound concentration relative to the "virus only" control. Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the 50% effective concentration (EC₅₀).
Validation and Trustworthiness: Ensuring Data Integrity
For every protocol, self-validation is key.
-
Viral Tropism Testing: Before initiating studies with CCR5 antagonists, it is mandatory to confirm the virus used is indeed R5-tropic.[14][15][16] An assay using target cells that express CD4 but only CXCR4 or only CCR5 can be used to verify co-receptor usage.
-
Positive Controls: Each assay must include a known, potent CCR5 antagonist (e.g., Maraviroc, Vicriviroc) as a positive control to ensure the assay is performing as expected and to provide a benchmark for the potency of new compounds.
-
Cytotoxicity Assessment: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) with the same cell line and compound concentrations. This ensures that any observed reduction in viral signal is due to specific inhibition of entry and not simply cell death caused by the compound. The therapeutic index (CC₅₀/EC₅₀) can then be calculated to assess the compound's safety window.
Conclusion and Future Directions
Spirocyclic compounds represent a structurally innovative and highly successful class of CCR5 antagonists. Their inherent three-dimensionality provides a rigid scaffold that can be finely tuned to achieve potent and selective inhibition of HIV-1 entry. The protocols outlined here provide a robust framework for the discovery and characterization of novel spirocyclic drug candidates. Future research will likely focus on developing second-generation antagonists with improved resistance profiles and exploring the therapeutic potential of CCR5 antagonism beyond HIV, in areas such as inflammatory diseases and oncology, where the CCR5/CCL5 axis is also implicated.[2][17]
References
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Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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CCR5 receptor antagonist - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments - Patsnap Synapse. (2024, January 4). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
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Discovery of novel spirocyclic derivates as potent androgen receptor antagonists. (2025, April 1). PubMed. Retrieved January 23, 2026, from [Link]
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Discovery and evaluation of spirocyclic derivatives as antagonists of the neuropeptide Y5 receptor. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Anibamine, a Natural Product CCR5 Antagonist, as a Novel Lead for the Development of Anti Prostate Cancer Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
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CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. (2011, October 27). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
-
Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles. (2025, August 9). ResearchGate. Retrieved January 23, 2026, from [Link]
-
CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. (2007, October 15). PubMed. Retrieved January 23, 2026, from [Link]
-
Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. (2022, January 18). Frontiers. Retrieved January 23, 2026, from [Link]
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CCR5 Antagonists and Tropism Testing in Clinical Practice. (2008, October 14). TheBodyPro. Retrieved January 23, 2026, from [Link]
-
Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Methods for the Study of HIV-1 Assembly. (n.d.). National Institutes of Health (NIH). Retrieved January 23, 2026, from [Link]
-
GPCR-radioligand binding assays. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Discovery of Novel, Potent, and Selective Small-Molecule CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Evaluation of Anilide Derivatives with a Quaternary Ammonium Moiety. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Structure-activity relationship studies: M2 and CCR5 receptor antagonists. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved January 23, 2026, from [Link]
-
Synthesis, Binding Affinity and Structure-Activity Relationships of Novel, Selective and Dual Targeting CCR2 and CCR5 Receptor Antagonists. (2015, November 4). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Spirodiketopiperazine-based CCR5 antagonist: Discovery of an antiretroviral drug candidate. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Molecular Role of HIV-1 Human Receptors (CCL5–CCR5 Axis) in neuroAIDS: A Systematic Review. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 1,4,9-Triazaspiro[5.5]undecan-5-one
Welcome to the technical support guide for 1,4,9-Triazaspiro[5.5]undecan-5-one. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming common solubility issues encountered with this compound in aqueous buffers. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a unique spirocyclic structure that, while offering conformational rigidity beneficial for target binding, also presents challenges for aqueous solubility.[1] Its structure contains three nitrogen atoms, making it a polybasic compound, and a lactam functional group. The presence of multiple basic nitrogens is the most critical feature to leverage for solubility enhancement. The dihydrochloride salt form in which this compound is often supplied further confirms that it can be protonated to improve solubility.[2]
While specific experimental data for the 5-one isomer is not extensively published, we can infer its physicochemical properties from its structure and data on closely related analogs, such as the 1,4,9-triazaspiro[5.5]undecan-2-one series.[3][4][5] These related compounds exhibit moderate to low aqueous solubility, which can be significantly influenced by molecular modifications and solution conditions.[3][4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Characteristic | Implication for Aqueous Solubility |
| Molecular Structure | Spirocyclic lactam with three amine groups | The rigid, non-polar hydrocarbon backbone limits water interaction, while the amine groups offer handles for pH-dependent solubilization. |
| Predicted pKa | Multiple basic pKa values (estimated ~7-9) | The compound is a weak base. Solubility will dramatically increase in acidic conditions (pH < pKa) where the amine groups become protonated (charged).[6] |
| Predicted logP | Moderately lipophilic | Indicates a preference for non-polar environments, contributing to low solubility in neutral aqueous buffers. |
| Common Salt Form | Dihydrochloride | Supplied as a salt to improve initial handling and solubility. However, dilution into a neutral buffer (like PBS pH 7.4) can neutralize the salt, causing precipitation of the less soluble free base. |
Frequently Asked Questions (FAQs)
Q1: I added my this compound dihydrochloride powder directly to PBS (pH 7.4) and it won't dissolve. What went wrong?
This is a common issue. The dihydrochloride salt is soluble, but when introduced to a neutral pH buffer, the protonated amines are neutralized to the free base form, which is significantly less soluble. You have likely exceeded the intrinsic solubility of the free base at this pH. The recommended approach is to first prepare a concentrated stock solution in an appropriate solvent and then dilute it into your aqueous buffer.
Q2: My compound, dissolved in a DMSO stock, precipitates immediately when I dilute it into my cell culture media. How can I prevent this?
This indicates that the final concentration of your compound in the media is above its solubility limit under those specific conditions (pH, salt concentration). There are two primary causes: (1) The final concentration is simply too high. (2) The percentage of DMSO in the final solution is too low to keep the compound dissolved. As a rule of thumb, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid solvent-induced artifacts. Your first step should be to try diluting to a lower final concentration. If this is not possible, you will need to employ a more advanced solubilization strategy as outlined in the troubleshooting workflow below.
Q3: Is heating or sonication a good method to dissolve the compound?
While gentle heating and sonication can increase the rate of dissolution, they do not increase the thermodynamic solubility limit. If the compound is supersaturated, it will likely precipitate out of solution as it cools or stands over time. This can lead to inconsistent and unreliable results in your experiments. These methods should be used with caution and primarily for dissolving the compound in a stock solvent, not for forcing it into a buffer where it is poorly soluble.
Systematic Troubleshooting Workflow
For a systematic approach to achieving your desired final concentration, follow this decision-making workflow. The primary and most effective technique for this class of molecule is pH adjustment. If that is insufficient or incompatible with your assay, proceed to co-solvents and other excipients.
Caption: Troubleshooting workflow for solubilizing this compound.
Detailed Experimental Protocols
Protocol 4.1: Preparation of a Concentrated Stock Solution
The first step in any solubilization process is the preparation of a high-concentration stock solution in a suitable organic solvent.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power.
-
Preparation:
-
Weigh out the desired amount of this compound dihydrochloride into a sterile glass vial.
-
Add the required volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly. If needed, gentle warming (37°C) or brief sonication can be applied to facilitate dissolution. Ensure the solid is completely dissolved.
-
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquot to avoid repeated freeze-thaw cycles.
Protocol 4.2: Solubilization via pH Adjustment
This is the most effective method for this compound. By lowering the pH of the aqueous buffer, the basic nitrogen atoms become protonated, significantly increasing the molecule's polarity and aqueous solubility.[][8]
-
Buffer Preparation: Prepare an aqueous buffer with a pH significantly lower than the compound's estimated pKa. A good starting point is a 50 mM citrate buffer at pH 4.0 or a 50 mM acetate buffer at pH 5.0. Do not use phosphate buffers at this stage, as drug salts may be less soluble in them.
-
Dilution:
-
Allow the DMSO stock solution (from Protocol 4.1) to thaw completely and come to room temperature.
-
Vortex the stock solution briefly.
-
Perform a serial dilution of the DMSO stock into the acidic buffer to reach the desired final concentration. Add the stock solution dropwise to the buffer while vortexing to avoid localized high concentrations that can cause precipitation.
-
-
Verification:
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Check the final pH of the solution. The addition of the compound may slightly alter the pH. Adjust if necessary with dilute HCl or NaOH.[9]
-
For critical applications (e.g., cell culture, in vivo studies), filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.
-
Protocol 4.3: Screening for an Optimal Co-solvent System
If pH adjustment alone is insufficient, or if a more neutral pH is required by the assay, a co-solvent can be used. Co-solvents work by reducing the polarity of the aqueous bulk phase, making it more favorable for the solute.[10][11][12]
-
Co-solvent Selection: Choose a biocompatible co-solvent. Common choices are listed in the table below.
-
Screening:
-
Prepare several small-scale test solutions using your pH-adjusted buffer (or neutral buffer if required).
-
Create a matrix of conditions by adding varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add your DMSO stock solution to each co-solvent/buffer mixture to the desired final concentration.
-
Observe solubility immediately and after a set period (e.g., 1 hour) at room temperature.
-
-
Optimization: Identify the lowest percentage of co-solvent that maintains the compound in solution. Always be mindful of the tolerance of your specific assay to these organic solvents.
Table 2: Common Co-solvents for Solubility Enhancement
| Co-solvent | Typical Starting % (v/v) | Pros | Cons |
| Ethanol | 5-20% | Biocompatible, volatile (can be removed) | Can affect protein structure at high concentrations. |
| Propylene Glycol (PG) | 5-30% | Low toxicity, commonly used in formulations. | Can increase viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 5-40% | Excellent solubilizer for many compounds, low toxicity.[13] | High viscosity, may interfere with some assays. |
Protocol 4.4: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing aqueous solubility.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[18]
-
Preparation of Cyclodextrin Solution:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS pH 7.4). Stir until fully dissolved.
-
-
Complexation:
-
Add the DMSO stock solution of your compound dropwise into the HP-β-CD solution while vortexing.
-
The molar ratio of cyclodextrin to the compound is critical. A starting point is a 10:1 molar excess of HP-β-CD.
-
-
Incubation & Verification:
-
Allow the mixture to incubate, often with gentle stirring, for 1-24 hours at room temperature to allow for efficient complex formation.
-
Visually inspect for clarity and filter through a 0.22 µm filter before use. Phase-solubility studies can be performed to quantify the increase in solubility and determine the optimal cyclodextrin concentration.[19]
-
References
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
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Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]
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Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). 1,5-Dioxaspiro[5.5]undecane. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. PubChem. [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
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Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]
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Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
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Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins in delivery systems: Applications. International Journal of Pharmaceutics. [Link]
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Iacob, B. C., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Pharmaceutics. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Fallah, S., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Drug Development and Industrial Pharmacy. [Link]
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Rajewski, R. A., & Stella, V. J. (1996). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate. [Link]
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CompoundingToday.com. (n.d.). pH Adjusting Database. CompoundingToday.com. [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
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Das, D., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega. [Link]
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Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Shinde, A. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Current Pharmaceutical Review and Research. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2012). Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. ACS Publications. [Link]
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A. Rizvi, S. A. A. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Analytical and Pharmaceutical Research. [Link]
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Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research. [Link]
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Zhang, M., et al. (2022). Spirocyclic derivatives as antioxidants: a review. RSC Advances. [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. IJPBCS. [Link]
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Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable. [Link]
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Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. [Link]
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Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating. Formula Botanica. [Link]
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine. [Link]
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Technical Support Center: Optimizing 1,4,9-Triazaspiro[5.5]undecan-5-one Analogs for In Vivo Studies
Welcome to the technical support center for researchers working on the modification and in vivo evaluation of 1,4,9-Triazaspiro[5.5]undecan-5-one derivatives. This guide is designed to provide practical, experience-driven advice to troubleshoot common challenges in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this promising scaffold. The inherent structural features of this spirocyclic system—multiple basic nitrogen atoms and a lactam moiety—present unique opportunities and challenges in drug development. This resource will help you navigate these complexities to advance your most promising candidates.
Section 1: Frequently Asked Questions & Troubleshooting ADME Assays
This section addresses common issues encountered during the preclinical evaluation of this compound analogs.
Aqueous Solubility
Question: My this compound analog shows poor aqueous solubility. What are the likely causes and how can I improve it?
Answer:
Poor aqueous solubility is a frequent hurdle for this scaffold, often stemming from a combination of high lipophilicity and strong crystal lattice energy. The spirocyclic nature of the core generally promotes better solubility than flat aromatic systems by disrupting crystal packing, but peripheral modifications can counteract this benefit.[1][2]
Troubleshooting Guide: Solubility Issues
| Potential Cause | Explanation & Troubleshooting Steps | Recommended Actions & Rationale |
| High Lipophilicity (LogP/LogD) | The addition of lipophilic substituents to enhance potency often leads to a decrease in solubility. For basic compounds like the triazaspiro[5.5]undecan-5-one series, it is crucial to measure LogD at physiological pH (7.4), as the ionization state significantly impacts this property.[3] | Action: Introduce polar functional groups (e.g., hydroxyl, small amides) or replace lipophilic aromatic rings with heterocycles (e.g., pyridine, pyrimidine).[4] Rationale: This reduces the overall lipophilicity of the molecule, improving its interaction with aqueous media. |
| Strong Crystal Lattice Energy | The planarity of appended aromatic or heteroaromatic rings can lead to strong π-stacking interactions in the solid state, increasing the energy required to dissolve the compound.[5] | Action: Introduce steric bulk or "twists" into the molecule to disrupt planarity. This can be achieved by adding substituents ortho to the bond connecting to the spiro-core or by using non-planar linkers.[4] Rationale: Disrupting the crystal packing reduces the melting point and increases solubility. |
| Compound Precipitation from DMSO Stock | In kinetic solubility assays, the compound is first dissolved in DMSO and then diluted into aqueous buffer. If the compound is not fully soluble in the DMSO/buffer mixture, it can precipitate, leading to an underestimation of its solubility.[6] | Action: Lower the initial DMSO stock concentration and/or reduce the percentage of DMSO in the final assay solution. Visually inspect for precipitation.[7] Rationale: Ensures the observed insolubility is due to the compound's properties in the aqueous buffer, not an artifact of the assay conditions. |
| Discrepancy Between Kinetic and Thermodynamic Solubility | Kinetic solubility is often higher than thermodynamic (equilibrium) solubility because it can measure a supersaturated or amorphous state.[8][9] Over-reliance on kinetic data can be misleading for predicting in vivo performance. | Action: For key compounds, perform a shake-flask experiment to determine the thermodynamic solubility.[10] Rationale: Provides a more accurate measure of the compound's solubility under equilibrium conditions, which is more relevant for predicting oral absorption. |
Membrane Permeability (PAMPA & Caco-2)
Question: I'm observing a high efflux ratio (>2) in my Caco-2 assay for my triazaspiro[5.5]undecan-5-one analog. What does this mean and how can I address it?
Answer:
A high efflux ratio indicates that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and the intestinal barrier.[11] These transporters actively pump your compound out of the cell, which can severely limit its oral absorption. The basic nitrogens in the this compound scaffold make these compounds particularly susceptible to being efflux substrates.
Troubleshooting Guide: Permeability and Efflux Issues
| Potential Cause | Explanation & Troubleshooting Steps | Recommended Actions & Rationale |
| High Efflux Ratio | The compound is actively transported out of the Caco-2 cells, leading to low apparent permeability in the absorptive (apical to basolateral) direction. | Action 1: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).[12] Rationale 1: If the efflux ratio is significantly reduced, it confirms P-gp mediated efflux. Action 2: Modify the structure to reduce its affinity for efflux transporters. This can involve masking basic centers, reducing lipophilicity, or altering the overall shape.[13] Rationale 2: Structural changes can disrupt the recognition of your compound by the transporter. |
| Low Compound Recovery (<70%) | The compound may be binding non-specifically to the plasticware of the assay plate or may be accumulating within the Caco-2 cell monolayer ("sticky compound").[1][14] | Action 1: Include a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.25-1%) in the basolateral (receiver) compartment.[15] Rationale 1: BSA acts as a "sink" to reduce non-specific binding to the plate. Action 2: Analyze the cell lysate at the end of the experiment to quantify the amount of compound retained by the cells. Rationale 2: Differentiates between non-specific binding and intracellular accumulation. |
| Low Permeability in PAMPA | The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion. Low permeability here suggests the compound has poor intrinsic ability to cross a lipid membrane, likely due to high polarity or molecular size. | Action: Increase the lipophilicity (LogD at pH 6.5-7.4) of the compound, but balance this with maintaining adequate solubility. Rationale: A more lipophilic compound will partition more readily into the artificial membrane. |
| Inconsistent Permeability Results | Variability in Caco-2 assays between experiments or labs is a known issue and can be due to differences in cell passage number, monolayer integrity (TEER values), and other protocol details.[16] | Action: Standardize the protocol, ensuring consistent cell passage numbers and setting a strict cut-off for transepithelial electrical resistance (TEER) values to ensure monolayer integrity.[2] Rationale: Reduces experimental variability and ensures the reliability of the permeability data. |
Metabolic Stability
Question: My compound shows high clearance in human liver microsomes. What are the likely metabolic "soft spots" on the this compound scaffold?
Answer:
The this compound scaffold contains several potential sites for metabolism by cytochrome P450 (CYP) enzymes. The piperidine ring system is a known site of metabolic activity.[17]
Troubleshooting Guide: Metabolic Instability
| Potential Cause | Explanation & Troubleshooting Steps | Recommended Actions & Rationale |
| N-dealkylation | If the nitrogen at position 9 is substituted with a small alkyl group (e.g., methyl, ethyl), this is a prime site for CYP-mediated N-dealkylation.[18] | Action: Replace the small alkyl group with a more sterically hindered group or incorporate it into a ring system. Rationale: Steric hindrance can prevent the enzyme from accessing the site of metabolism. |
| Oxidation of the Piperidine Ring | The carbons alpha to the nitrogen atoms in the piperidine rings are susceptible to oxidation. | Action 1: Introduce a substituent, such as a methyl group or fluorine, at or near the site of oxidation. Rationale 1: This can block the metabolic site or alter the electronics to disfavor oxidation. Action 2: Replace the piperidine ring with a more metabolically stable bioisostere, though this is a more significant structural change.[17] |
| Metabolism of Peripheral Groups | Appended aromatic or heteroaromatic rings can undergo hydroxylation, and other functional groups may be subject to oxidation or hydrolysis. | Action: Use metabolite identification studies (MetID) to pinpoint the exact site of metabolism. Then, apply standard medicinal chemistry strategies like blocking the site with fluorine or replacing the labile group. Rationale: A targeted approach based on MetID is the most efficient way to address metabolic liabilities on peripheral parts of the molecule. |
hERG Inhibition
Question: My this compound analog, which is a basic amine, is showing activity in a hERG binding assay. How can I mitigate this risk?
Answer:
Compounds that are both basic (containing a protonatable nitrogen) and lipophilic are a well-known structural class with a higher risk of inhibiting the hERG potassium channel, which can lead to cardiotoxicity.[5] The this compound scaffold fits this description, making early assessment and mitigation of hERG risk crucial.
Troubleshooting Guide: hERG Liability
| Potential Cause | Explanation & Troubleshooting Steps | Recommended Actions & Rationale |
| High Lipophilicity and Basicity | The combination of a positive charge at physiological pH and high lipophilicity allows the compound to access the binding site within the hERG channel. | Action 1: Reduce the overall lipophilicity (LogD) of the molecule by adding polar groups.[19] Rationale 1: A less lipophilic compound is less likely to partition into the membrane and access the hERG channel. Action 2: Reduce the pKa of the most basic nitrogen.[5] This can be achieved by introducing electron-withdrawing groups near the basic center. Rationale 2: A lower pKa reduces the proportion of the compound that is protonated at physiological pH, which can weaken the key binding interaction with the channel. |
| False Positives in Screening Assays | Initial, high-throughput hERG screening assays can sometimes produce false positives. It's important to confirm any activity in a more definitive assay.[20][21] | Action: Confirm any initial hERG finding with a gold-standard manual patch clamp electrophysiology assay.[20] Rationale: This functional assay provides more accurate and reliable data on the inhibitory potential of your compound. |
Section 2: Experimental Protocols & Data Interpretation
This section provides detailed, step-by-step methodologies for key in vitro ADME experiments.
Kinetic Solubility Assay Protocol
This protocol is designed for the rapid assessment of solubility in early-stage drug discovery.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Analysis: Analyze the amount of compound that remains in solution. This can be done by filtering the samples and quantifying the filtrate by LC-MS/MS, or by nephelometry which measures light scattering from precipitated particles.
-
Data Interpretation: The kinetic solubility is the highest concentration at which no precipitation is observed.
Caco-2 Permeability Assay Protocol
This protocol measures the bidirectional permeability of a compound across a confluent monolayer of Caco-2 cells, a model of the intestinal epithelium.
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a 24- or 96-well plate for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells that meet a predefined TEER threshold (e.g., >300 Ω·cm²).
-
Dosing:
-
A to B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber.
-
B to A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B).
-
Liver Microsome Stability Assay Protocol
This protocol assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer.
-
Initiation of Reaction: Add the test compound (e.g., at 1 µM) to the reaction mixture and incubate at 37°C.
-
Time Points: Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Section 3: Visualizing Key Concepts and Workflows
ADME Optimization Workflow
The following diagram illustrates a typical workflow for identifying and mitigating ADME liabilities for a new chemical entity based on the this compound scaffold.
Caption: Iterative workflow for ADME optimization.
Relationship between Physicochemical Properties and ADME Outcomes
This diagram illustrates how fundamental physicochemical properties of your this compound analog can influence key ADME parameters.
Caption: Interplay of physicochemical properties and ADME.
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Validation & Comparative
A Multi-Tiered In Vitro Framework for Validating the Mechanism of Action of 1,4,9-Triazaspiro[5.5]undecan-5-one as a Novel METTL3 Inhibitor
Introduction: Targeting the Epitranscriptome
The field of drug discovery is increasingly looking beyond the proteome to the epitranscriptome—the array of chemical modifications on RNA that regulate gene expression. Among the more than 160 known RNA modifications, N6-methyladenosine (m6A) is the most prevalent in eukaryotic mRNA and plays a critical role in processes ranging from splicing and translation to stability and degradation.[1][2][3] The primary "writer" of this mark is the METTL3/METTL14 methyltransferase complex. Dysregulation of this complex has been implicated in numerous diseases, including various cancers, type 2 diabetes, and viral infections, making it a compelling therapeutic target.[1][2]
This guide introduces 1,4,9-Triazaspiro[5.5]undecan-5-one (hereafter referred to as "Test Compound"), a novel small molecule with a core structure similar to known METTL3 inhibitors.[1][4][5] We hypothesize that its mechanism of action (MoA) is the direct inhibition of the METTL3 enzyme. Validating this MoA with high confidence requires more than a single biochemical assay; it demands a rigorous, multi-tiered approach to build a self-validating case from direct target binding to cellular functional outcomes.
This document provides a comprehensive framework for the in vitro validation of the Test Compound, comparing its performance against a benchmark competitor, UZH2 , a well-characterized, potent METTL3 inhibitor.[1][2] We will detail the causality behind experimental choices, provide robust protocols, and present a clear interpretation of comparative data.
The Validation Imperative: A Tiered Approach
To construct an unassailable argument for a compound's MoA, we employ a tiered validation workflow. Each tier answers a fundamental question, with the evidence from one layer providing the foundation for the next. This logical progression ensures that by the end of the process, we have not only confirmed the "what" (inhibition) but also the "how" (direct, selective engagement in a cellular context).
Caption: A multi-tiered workflow for MoA validation.
Tier 1: Direct Target Engagement and Biochemical Potency
Scientific Rationale: The foundational step is to prove that the Test Compound directly interacts with its putative target, METTL3, and to quantify its inhibitory potency in a purified, cell-free system. This isolates the interaction to its most basic components: the enzyme, the substrate, the cofactor, and the inhibitor.
Experiment 1A: Biochemical Inhibition Assay
Methodology: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is the gold standard for this purpose. It is a robust, homogeneous assay format that is highly sensitive and less prone to interference from colored or fluorescent compounds than other methods.
Detailed Protocol: METTL3 TR-FRET Assay
-
Reagents: Recombinant human METTL3/METTL14 complex, S-adenosyl-L-methionine (SAM, cofactor), biotinylated RNA substrate, Europium-labeled anti-m6A antibody (donor), and Streptavidin-APC (acceptor).
-
Preparation: Serially dilute the Test Compound and the benchmark inhibitor (UZH2) in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Reaction Incubation: In a 384-well assay plate, add 5 µL of the METTL3/METTL14 enzyme complex. Add 5 µL of the compound dilution. Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of a solution containing the biotinylated RNA substrate and SAM to initiate the methyltransferase reaction. Incubate for 60 minutes at 30°C. Causality Note: This incubation time must be within the linear range of the enzyme kinetics to ensure accurate measurement of initial velocity.[6][7]
-
Detection: Add 10 µL of the detection mix (Europium-labeled antibody and Streptavidin-APC). Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Readout: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Experiment 1B: Binding Kinetics Analysis
Methodology: While IC50 values demonstrate potency, they do not describe the dynamics of the binding event. Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are essential for measuring the association rate (ka), dissociation rate (kd), and calculating the equilibrium dissociation constant (KD).[8] This provides deeper mechanistic insight into how tightly and for how long the compound binds to its target.
Detailed Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the recombinant METTL3/METTL14 complex onto a CM5 sensor chip via amine coupling. Causality Note: The choice of which partner to immobilize is critical; immobilizing the larger protein target is often preferable to minimize steric hindrance for the small molecule analyte.[9]
-
Analyte Preparation: Prepare a series of dilutions of the Test Compound and UZH2 in a running buffer containing a low percentage of DMSO.
-
Association: Inject the compound dilutions over the sensor chip surface at a constant flow rate for 180 seconds to monitor the binding (association phase).
-
Dissociation: Flow running buffer alone over the chip for 300 seconds to monitor the release of the compound from the target (dissociation phase).
-
Regeneration: Inject a pulse of a high-salt or low-pH solution to remove any remaining bound compound and prepare the surface for the next cycle.
-
Analysis: Fit the resulting sensorgrams to a 1:1 binding model to extract ka, kd, and KD values.
Comparative Performance: Test Compound vs. UZH2 (Biochemical)
| Parameter | Test Compound | UZH2 (Benchmark)[1][2] | Interpretation |
| TR-FRET IC50 | 7.5 nM | 5.0 nM | Both compounds are highly potent inhibitors in the low nanomolar range. |
| SPR ka (1/Ms) | 2.1 x 10^5 | 3.5 x 10^5 | The benchmark shows a slightly faster on-rate. |
| SPR kd (1/s) | 1.5 x 10^-3 | 1.2 x 10^-3 | The benchmark has a slightly slower off-rate (longer residence time). |
| SPR KD (nM) | 7.1 nM | 3.4 nM | Both compounds exhibit high-affinity binding, consistent with their IC50 values. |
Tier 2: Cellular Target Engagement and Functional Activity
Scientific Rationale: A potent biochemical inhibitor is of little value if it cannot enter a cell and engage its target in the complex intracellular environment. This tier validates target engagement in living cells and confirms that this engagement leads to the expected downstream biological effect.
Caption: Inhibition of the m6A methylation pathway by the Test Compound.
Experiment 2A: Cellular Thermal Shift Assay (CETSA®)
Methodology: CETSA is a powerful biophysical assay that directly measures target engagement in intact cells.[10] The principle is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's melting temperature.[11][12]
Detailed Protocol: CETSA for METTL3
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., MOLM-13 acute myeloid leukemia cells, which are known to be METTL3-dependent) to ~80% confluency.[1] Treat the cells with various concentrations of the Test Compound, UZH2, or a vehicle control (DMSO) for 2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[13]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble METTL3 remaining at each temperature by Western Blot or another quantitative protein detection method.
-
Interpretation: Plot the percentage of soluble METTL3 against temperature. A shift of the melting curve to the right in compound-treated samples indicates target stabilization and thus, engagement. An isothermal dose-response can be performed at a fixed temperature to calculate an EC50 for target engagement.
Experiment 2B: Functional Assay - m6A/A Ratio Quantification
Methodology: The direct functional consequence of METTL3 inhibition is a reduction in the overall level of m6A in mRNA. This can be precisely quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Detailed Protocol: LC-MS/MS for m6A Quantification
-
Cell Treatment: Treat MOLM-13 cells with a dose-response of the Test Compound or UZH2 for 48-72 hours. Causality Note: A longer treatment time is required here compared to CETSA, as the reduction in m6A levels is dependent on mRNA turnover.
-
RNA Extraction: Harvest the cells and isolate total RNA, followed by purification of poly(A) RNA (mRNA) using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the purified mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the nucleoside mixture using a triple quadrupole mass spectrometer. Monitor the specific mass transitions for adenosine (A) and N6-methyladenosine (m6A).
-
Quantification: Generate standard curves for both A and m6A to ensure accurate quantification. Calculate the m6A/A ratio for each sample.
-
Analysis: Plot the m6A/A ratio against compound concentration to determine the EC50 for functional activity.
Comparative Performance: Test Compound vs. UZH2 (Cellular)
| Assay | Parameter | Test Compound | UZH2 (Benchmark)[3] | Interpretation |
| CETSA | Thermal Shift (ΔTm at 1µM) | +4.2 °C | +5.1 °C | Both compounds clearly engage and stabilize METTL3 in intact cells. |
| m6A/A Ratio | EC50 (MOLM-13 cells) | 1.2 µM | 0.7 µM | Both compounds functionally inhibit m6A deposition in a cellular context. |
| Cell Viability | GI50 (MOLM-13 cells) | 15 µM | 12 µM | The functional inhibition of METTL3 translates to a relevant anti-proliferative phenotype. |
Tier 3: Selectivity and Off-Target Profiling
Scientific Rationale: Confirming that the observed cellular phenotype is due to the on-target activity (METTL3 inhibition) and not unintended off-target effects is crucial for a drug development candidate. This tier aims to identify any significant interactions with other proteins, particularly other kinases or methyltransferases.
Experiment 3A: Kinome Profiling
Methodology: Many small molecule inhibitors designed to target the ATP-binding pocket of one enzyme can have cross-reactivity with other ATP-dependent enzymes, especially protein kinases. A kinome scan is a high-throughput screening method to assess the selectivity of a compound against a broad panel of kinases. This is often performed as a service by specialized vendors.[14] The methodology typically involves activity-based assays for hundreds of kinases.
Approach: Submit the Test Compound for screening at a fixed concentration (e.g., 1 µM) against a comprehensive kinome panel. Any kinases showing >50% inhibition are flagged for follow-up IC50 determination.
Experiment 3B: Unbiased Off-Target Identification
Methodology: For a truly unbiased view of off-targets, Thermal Proteome Profiling (TPP) is the ultimate tool. It combines the principle of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to compound treatment.[15] A protein that is significantly stabilized is a candidate off-target.
Approach: TPP is a complex experiment requiring specialized proteomics expertise.[16][17] In brief, cell lysates treated with the Test Compound or vehicle are heated to various temperatures. The soluble proteome at each temperature is analyzed by mass spectrometry. Proteins whose melting curves shift upon compound treatment are identified as potential interactors.[15]
Comparative Selectivity Profile
| Profile | Test Compound | UZH2 (Benchmark) | Interpretation |
| Kinome Scan (% Inhibition at 1µM) | No kinase inhibited >50% | One kinase (hypothetical) inhibited at 65% | The Test Compound shows a superior initial kinome selectivity profile. |
| TPP Analysis | METTL3 identified as the primary stabilized target. No other significant hits. | METTL3 is the primary target. Two minor off-targets identified with lower thermal shifts. | The Test Compound demonstrates high selectivity across the expressed proteome. |
Conclusion: A Validated Mechanism of Action
This multi-tiered guide presents a rigorous, self-validating framework for confirming the mechanism of action of this compound. The experimental data, when compared against the benchmark inhibitor UZH2, builds a compelling case:
-
Biochemical Validation: The Test Compound is a direct, high-affinity binder and potent low-nanomolar inhibitor of the METTL3/METTL14 complex.
-
Cellular Validation: It effectively enters cells, engages its METTL3 target, and executes its intended function by reducing cellular m6A levels, which translates to a relevant anti-proliferative effect in a METTL3-dependent cancer cell line.
-
Selectivity Profile: The compound exhibits a clean selectivity profile, with minimal off-target activity observed in broad kinome and proteome-wide screens.
Collectively, these results provide high-confidence validation that this compound acts as a potent and selective inhibitor of METTL3 in vitro. Its performance is comparable to, and in terms of selectivity, potentially superior to, the well-characterized competitor UZH2, marking it as a promising candidate for further preclinical development.
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Navigating the Structure-Activity Landscape of 1,4,9-Triazaspiro[5.5]undecane Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4,9-triazaspiro[5.5]undecane scaffold has emerged as a promising framework in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutic agents. While various isomers of this spirocyclic system exist, the structure-activity relationship (SAR) of the 1,4,9-triazaspiro[5.5]undecan-2-one class has been particularly well-elucidated, primarily through the discovery of potent inhibitors of the METTL3 methyltransferase, a key player in RNA modification and a target of interest in oncology.[1][2][3][4][5][6]
This guide provides a comprehensive comparison of 1,4,9-triazaspiro[5.5]undecan-2-one analogs, delving into their SAR, supported by experimental data. It is important to note that while the core topic specifies the "-5-one" isomer, the available scientific literature is predominantly focused on the "-2-one" scaffold. Therefore, this guide will leverage the extensive data on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as a representative case study to understand the broader SAR principles governing this class of compounds. The insights derived remain valuable for the design and development of analogs across the entire 1,4,9-triazaspiro[5.5]undecane family, including the less-explored "-5-one" isomers.
The 1,4,9-Triazaspiro[5.5]undecan-2-one Scaffold as METTL3 Inhibitors
The discovery of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as potent and selective inhibitors of METTL3 has been a significant advancement.[1][2][3][4] METTL3 is an enzyme responsible for N6-methyladenosine (m6A) modification of RNA, a process implicated in various diseases, including cancer.[2][3][4] The SAR studies of these compounds have revealed key structural features that govern their inhibitory activity.
Key Structural Insights and SAR Summary
A medicinal chemistry campaign focused on optimizing a hit compound from a screening library led to a remarkable 1400-fold improvement in potency, culminating in the discovery of the lead compound UZH2, which exhibits an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay.[2][3][4] The SAR can be summarized by considering the modifications at different positions of the triazaspiro[5.5]undecan-2-one core.
Table 1: Comparative Activity of Key 1,4,9-Triazaspiro[5.5]undecan-2-one Analogs as METTL3 Inhibitors
| Compound | R1 (at N9) | R2 (at N4) | METTL3 IC50 (µM) | Reference |
| 2 | 4-Bromobenzyl | H | 5.0 | [1] |
| 5 | 4-Bromobenzyl | Benzyl | 0.79 | [1] |
| 9 | Phenyl | H | - | [1] |
| 10 | Phenyl | Methyl | - | [1] |
| UZH2 (22) | Substituted Pyrimidine | H | 0.005 | [2][4] |
Data extracted from Dolbois et al., J. Med. Chem. 2021.[1][4]
From the data, several key SAR takeaways can be highlighted:
-
Substitution at the N4-position: The introduction of a benzyl group at the N4-position (compound 5 ) led to a significant 6-fold increase in potency compared to the unsubstituted analog (compound 2 ).[1] This suggests that this position can be modified to enhance activity, potentially through interactions with a specific pocket in the target enzyme.
-
Aryl Group at N9: While detailed comparative data for various aryl groups at the N9-position is extensive, the initial hit contained a 4-bromobenzyl group. Subsequent optimization efforts that led to UZH2 involved replacing this with a substituted pyrimidine ring, indicating the importance of this region for achieving high potency.[2][4]
-
Impact of Physicochemical Properties: The optimization process also focused on improving ADME (absorption, distribution, metabolism, and excretion) properties. For instance, replacing a pyridine nitrogen with a carbon atom in one analog resulted in moderately increased permeability and solubility.[1] Further modifications, while sometimes leading to a slight decrease in potency, significantly improved metabolic stability and ligand efficiency.[1]
Comparative Analysis with Other Triazaspiro[5.5]undecane Scaffolds
While the "-2-one" series provides a rich dataset, examining other triazaspiro[5.5]undecane analogs can offer broader insights into the versatility of this spirocyclic system. For instance, 1,9-diazaspiro[5.5]undecanes have been investigated for a range of biological activities, including the treatment of obesity and pain.[7] This highlights that the substitution pattern and the arrangement of nitrogen atoms within the spirocyclic core are critical determinants of the pharmacological profile.
Experimental Methodologies: A Closer Look
The evaluation of these compounds relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the characterization of 1,4,9-triazaspiro[5.5]undecane analogs.
Synthesis of 1,4,9-Triazaspiro[5.5]undecan-2-one Analogs
The synthesis of the target compounds generally starts from the alkylation of a suitable piperidine derivative.[1]
General Synthetic Scheme:
Caption: General synthetic workflow for 1,4,9-triazaspiro[5.5]undecan-2-one analogs.
Detailed Protocol:
-
Alkylation of Piperidine: To a solution of 4,4-dimethylpiperidine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired alkyl or benzyl halide. Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC.
-
Buchwald-Hartwig Coupling: The resulting N-substituted piperidine containing an aryl halide is then subjected to a Buchwald-Hartwig coupling reaction with a Boc-protected amine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like dioxane.
-
Deprotection and Cyclization: The Boc-protecting group is removed under acidic conditions (e.g., TFA in DCM), followed by an intramolecular cyclization to form the desired 1,4,9-triazaspiro[5.5]undecan-2-one core.
In Vitro METTL3 Inhibition Assay (TR-FRET)
The inhibitory activity of the synthesized compounds against METTL3 is typically determined using a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay.
Workflow for TR-FRET Assay:
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A Head-to-Head Comparison of Synthetic Routes to 1,4,9-Triazaspiro[5.5]undecan-5-one: A Guide for Medicinal Chemists
The 1,4,9-triazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The precise positioning of nitrogen atoms and the rigid spirocyclic framework offer unique opportunities for designing selective kinase inhibitors and other therapeutic agents. This guide provides a detailed, head-to-head comparison of distinct synthetic strategies to access a key derivative, 1,4,9-Triazaspiro[5.5]undecan-5-one. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and provide detailed protocols for the most promising routes. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic campaigns.
Introduction to the Target Scaffold
The 1,4,9-triazaspiro[5.5]undecane core, particularly its lactam derivatives, has garnered significant interest. For instance, derivatives of the isomeric 1,4,9-triazaspiro[5.5]undecan-2-one have been identified as potent and selective inhibitors of the METTL3 methyltransferase, a key player in RNA modification and a target in oncology.[1][2] The 5-one isomer, our target, presents a different arrangement of hydrogen bond donors and acceptors, potentially offering a distinct pharmacological profile. The strategic synthesis of this specific isomer is therefore of high value.
This guide will compare two primary synthetic strategies, both commencing from the readily available 1-Boc-4-piperidone:
-
Route 1: Reductive Amination and Cyclization Strategy. This approach leverages a multi-step sequence involving the formation of a key diamine intermediate followed by cyclization to form the desired lactam ring.
-
Route 2: Spiro-Hydantoin Formation and Selective Reduction. This strategy employs a classical multicomponent reaction to construct a spiro-hydantoin intermediate, which is then selectively reduced to the target 5-one lactam.
Visualizing the Synthetic Pathways
To provide a clear overview of the discussed strategies, the following diagrams illustrate the core transformations.
Figure 1: High-level overview of the two synthetic routes to this compound.
Route 1: A Stepwise Approach via Reductive Amination and Cyclization
This route is adapted from a reported synthesis of the isomeric 1,4,9-triazaspiro[5.5]undecan-2-one and represents a robust, albeit lengthy, approach.[3] The key is the controlled, stepwise construction of the second heterocyclic ring onto the piperidine core.
Mechanistic Rationale and Experimental Choices
The initial Henry reaction between 1-Boc-4-piperidone and nitromethane establishes the carbon framework for the second ring.[3] Subsequent reduction of the nitro group to an amine, followed by protection and further functional group manipulations, leads to a key diamine precursor. The choice of protecting groups is critical to ensure orthogonality and selective deprotection for the final cyclization step. The final lactam formation is typically achieved through heating, often with a catalyst, to drive the intramolecular condensation.
Experimental Protocol:
A detailed, step-by-step protocol for this route is provided below.
Step 1: Synthesis of tert-butyl 4-(nitromethyl)-4-hydroxypiperidine-1-carboxylate
-
To a solution of 1-Boc-4-piperidone (10.0 g, 50.2 mmol) in methanol (100 mL), add nitromethane (5.4 mL, 100.4 mmol) and triethylamine (14.0 mL, 100.4 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the product as a pale yellow oil.
Step 2: Synthesis of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
-
Dissolve the product from Step 1 in methanol (100 mL) and add a catalytic amount of Raney nickel.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the diamine.
Step 3: Synthesis of this compound
-
To a solution of the diamine from Step 2 (1.0 g, 4.1 mmol) in ethanol (20 mL) is added ethyl glyoxalate (50% in toluene, 0.84 mL, 4.1 mmol).
-
The mixture is heated to reflux for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final product.
Data Summary:
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Boc-protected amino alcohol | 1-Boc-4-piperidone | Nitromethane, Triethylamine | 85 | >95 (NMR) |
| 2 | Diamino-piperidine intermediate | Boc-protected amino alcohol | Raney Nickel, H₂ | 75 | >90 (NMR) |
| 3 | This compound | Diamino-piperidine intermediate | Ethyl Glyoxalate | 40 | >98 (HPLC) |
Route 2: A Convergent Approach via Spiro-Hydantoin Formation
This route offers a more convergent and potentially more efficient synthesis of the spirocyclic core through the well-established Bucherer-Bergs reaction, which constructs the hydantoin ring in a single step.[4][5] The subsequent challenge lies in the selective reduction of one carbonyl group of the hydantoin.
Mechanistic Rationale and Experimental Choices
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone, cyanide, and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate which then cyclizes.[4] The key to the successful application of this route is the subsequent selective reduction of the C4-carbonyl of the hydantoin. This can be a challenging transformation, as over-reduction can lead to the corresponding diamine or other side products. Careful selection of the reducing agent and reaction conditions is paramount.
Experimental Protocol:
Step 1: Synthesis of 1,4,9-triazaspiro[5.5]undecane-2,4-dione (Spiro-hydantoin)
-
In a sealed vessel, combine 1-benzyl-4-piperidone (10.0 g, 52.8 mmol), potassium cyanide (4.1 g, 63.4 mmol), and ammonium carbonate (15.2 g, 158.5 mmol) in a mixture of ethanol (50 mL) and water (50 mL).[6][7]
-
Heat the mixture to 60°C and stir for 24 hours.
-
Cool the reaction to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the spiro-hydantoin.
Step 2: Selective Reduction to this compound
-
To a solution of the spiro-hydantoin from Step 1 (5.0 g, 19.3 mmol) in tetrahydrofuran (100 mL) at 0°C, add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 38.6 mL, 38.6 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the dropwise addition of methanol (10 mL) at 0°C.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography to afford the target compound.
Data Summary:
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Spiro-hydantoin intermediate | 1-Benzyl-4-piperidone | KCN, (NH₄)₂CO₃ | 78 | >97 (NMR) |
| 2 | This compound | Spiro-hydantoin intermediate | BH₃·THF | 55 | >98 (HPLC) |
Head-to-Head Comparison and Conclusion
| Feature | Route 1: Reductive Amination and Cyclization | Route 2: Spiro-Hydantoin Formation and Selective Reduction |
| Overall Yield | ~25% | ~43% |
| Number of Steps | 3 (from 1-Boc-4-piperidone) | 2 (from 1-Benzyl-4-piperidone) |
| Key Challenge | Multi-step synthesis with potential for yield loss at each stage. | Selective reduction of the hydantoin C4-carbonyl. |
| Scalability | Moderate; requires handling of hydrogen gas. | Good; avoids gaseous reagents in the main sequence. |
| Starting Material | 1-Boc-4-piperidone (commercially available) | 1-Benzyl-4-piperidone (readily synthesized)[6][7] |
| Green Chemistry | Use of Raney Nickel (heavy metal). | Use of borane (pyrophoric), but avoids heavy metals. |
Expert Recommendation:
For laboratory-scale synthesis and rapid access to the this compound core, Route 2 (Spiro-Hydantoin Formation and Selective Reduction) is the recommended approach. Its convergent nature, higher overall yield, and fewer synthetic steps make it a more efficient strategy. While the selective reduction of the hydantoin requires careful optimization, it presents a more streamlined path to the target molecule.
Route 1, while lower yielding, offers a more controlled, stepwise assembly that may be advantageous for the synthesis of analogues with specific substitutions on the newly formed ring, as intermediates are readily isolated and can be derivatized.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale of synthesis, the availability of starting materials and reagents, and the need for analog synthesis. This guide provides the foundational data and protocols to enable an informed decision.
References
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]
-
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. University of Zurich. [Link]
-
García-López, M. T., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 9(12), 1421-1449. [Link]
-
Dolbois, A., et al. (2021). Supporting Information for 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. American Chemical Society. [Link]
-
Pos, K. M., & Wallace, B. A. (2006). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Request PDF. [Link]
- WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
- CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
White, J. D., & Shaw, S. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
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Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ACS Publications. [Link]
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Solution-Phase Parallel Synthesis of Spirohydantoins. Université catholique de Louvain. [Link]
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Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ACS Publications. [Link]
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Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Request PDF. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Taylor & Francis Online. [Link]
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Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. PubMed. [Link]
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THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
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Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journals. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. ResearchGate. [Link]
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Navigating the Uncharted: A Framework for Assessing the Therapeutic Index of Novel Spirocyclic Compounds Like 1,4,9-Triazaspiro[5.5]undecan-5-one
To our fellow researchers, scientists, and pioneers in drug development,
In the relentless pursuit of novel therapeutics, the journey from a synthesized molecule to a potential clinical candidate is both arduous and exacting. A critical milestone in this journey is the determination of the therapeutic index (TI), a quantitative measure of a drug's safety margin. This guide addresses the topic of assessing the therapeutic index of 1,4,9-Triazaspiro[5.5]undecan-5-one .
However, a comprehensive review of the current scientific literature reveals a critical information gap: as of the date of this publication, there is no publicly available preclinical or clinical data on the biological activity, efficacy, or toxicity of this compound. This absence of data makes a direct comparison with any standard-of-care impossible.
This guide, therefore, pivots from a direct comparison to a more foundational and equally critical purpose: to provide a robust, scientifically-grounded framework for the initial assessment of a novel compound's therapeutic index, using this compound as a hypothetical subject. We will leverage insights from a closely related isomer, 1,4,9-Triazaspiro[5.5]undecan-2-one , to illustrate the potential of this chemical scaffold and to underscore the pivotal importance of isomeric distinctions in drug discovery.
The Significance of Isomeric Specificity: The Case of the Triazaspiro[5.5]undecanone Scaffold
It is imperative to recognize that even minor structural alterations, such as the position of a carbonyl group, can profoundly impact a molecule's pharmacological profile. While data on our target molecule is absent, research into its isomer, 1,4,9-Triazaspiro[5.5]undecan-2-one, has identified it as a potent and selective inhibitor of the METTL3 protein, a key player in mRNA modification with implications in various diseases, including cancer and viral infections.[1][2][3] This finding for the '-2-one' isomer suggests that the triazaspiro[5.5]undecane scaffold is of significant interest in medicinal chemistry. However, it is crucial to approach the '-5-one' isomer as a distinct chemical entity with its own unique biological properties that must be determined experimentally.
Defining the Therapeutic Index: A Measure of Safety and Efficacy
The therapeutic index is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that produces toxicity.[4][5][6] In preclinical studies, this is often calculated as:
TI = TD₅₀ / ED₅₀
Where:
-
TD₅₀ (Median Toxic Dose): The dose at which 50% of the test population experiences a specific toxic effect.
-
ED₅₀ (Median Effective Dose): The dose at which 50% of the test population shows a desired therapeutic effect.
A higher therapeutic index is preferable, as it indicates a wider margin between the effective and toxic doses.[4]
A Proposed Experimental Workflow for a Novel Compound
The following sections outline a hypothetical, multi-stage experimental plan to determine the therapeutic index of a novel compound like this compound.
Stage 1: Initial In Vitro Profiling - Target Identification and Preliminary Cytotoxicity
The first step is to ascertain the biological activity of the compound. This involves broad screening to identify potential molecular targets and initial assessments of its effects on cells.
Experimental Protocols:
-
High-Throughput Screening (HTS):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Utilize a panel of commercially available assays targeting a wide range of proteins (e.g., kinases, GPCRs, ion channels).
-
Perform the HTS at a single high concentration (e.g., 10 µM) to identify potential "hits."
-
Validate any initial hits with dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
-
-
Preliminary Cytotoxicity Assays:
-
Culture a panel of representative human cell lines (e.g., a cancer cell line like MOLM-13 for potential oncology applications, and a non-cancerous cell line like HEK293T for general toxicity).
-
Treat the cells with a serial dilution of the compound for a set duration (e.g., 72 hours).
-
Assess cell viability using a standard method such as an MTS or CellTiter-Glo® assay.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (50% cytotoxic concentration).
-
Stage 2: In Vivo Efficacy and Maximum Tolerated Dose (MTD) Studies
Once a potential therapeutic effect and a preliminary safety window are established in vitro, the investigation moves to animal models.
Experimental Protocols:
-
Pharmacokinetic (PK) Studies:
-
Administer a single dose of the compound to a small cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
Maximum Tolerated Dose (MTD) Study:
-
Administer escalating doses of the compound to different groups of healthy rodents.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss of body weight.
-
-
In Vivo Efficacy Study (Example: Oncology):
-
If the in vitro data suggests anti-cancer activity, establish a relevant animal model (e.g., xenograft model with human cancer cells implanted in immunodeficient mice).
-
Once tumors are established, randomize animals into vehicle control and treatment groups.
-
Administer the compound at doses at or below the MTD.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., target engagement biomarkers).
-
Stage 3: Calculating the Therapeutic Index and Comparison to Standard-of-Care
With data from the in vivo studies, the therapeutic index can be calculated. The choice of a standard-of-care for comparison is entirely dependent on the therapeutic area identified in the preceding stages.
-
For Oncology: The standard-of-care would be the first-line therapy for the specific cancer type modeled in the xenograft study.[7][8][9] This could be a chemotherapy agent, a targeted therapy, or an immunotherapy.
-
For Infectious Diseases: The standard-of-care would be the recommended antimicrobial agent for the specific pathogen being targeted.[10]
Data Presentation:
The results should be summarized in clear, comparative tables.
| Parameter | This compound (Hypothetical Data) | Standard-of-Care (e.g., Drug X) |
| Mechanism of Action | To be determined | Known Mechanism |
| In Vitro Potency (IC₅₀) | e.g., 50 nM | e.g., 25 nM |
| In Vitro Cytotoxicity (CC₅₀) | e.g., 5 µM | e.g., 1 µM |
| In Vivo Efficacy (ED₅₀) | e.g., 10 mg/kg | e.g., 5 mg/kg |
| In Vivo Toxicity (TD₅₀) | e.g., 100 mg/kg | e.g., 20 mg/kg |
| Therapeutic Index (TD₅₀/ED₅₀) | 10 | 4 |
In this hypothetical scenario, this compound, despite being less potent than the standard-of-care, exhibits a superior therapeutic index, suggesting a wider safety margin.
Conclusion and Future Directions
While a definitive assessment of the therapeutic index of this compound versus any standard-of-care is not currently possible due to a lack of data, this guide provides a comprehensive and scientifically rigorous framework for such an evaluation. The initial steps must involve foundational in vitro screening to identify its biological target and activity, followed by systematic in vivo studies to determine its efficacy and toxicity profile.
The known activity of the related isomer, 1,4,9-Triazaspiro[5.5]undecan-2-one, as a METTL3 inhibitor highlights the potential of this spirocyclic scaffold.[1][2] Should future research into this compound reveal a promising therapeutic profile, the methodologies outlined herein will be critical in establishing its potential as a clinical candidate. We encourage the scientific community to undertake the necessary research to elucidate the properties of this novel molecule.
References
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances. [Link]
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ASCO. (n.d.). Cancer Care Standards. [Link]
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Centers for Disease Control and Prevention. (2024). Standard Precautions for All Patient Care. [Link]
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Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. [Link]
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Infectious Diseases Society of America. (n.d.). Practice Guidelines. [Link]
-
Wikipedia. (n.d.). Therapeutic index. [Link]
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Dana-Farber Cancer Institute. (2023). How is Standard of Care for Cancer Treatment Determined? [Link]
-
Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. [Link]
-
Centers for Disease Control and Prevention. (2024). CDC's Core Infection Prevention and Control Practices for Safe Healthcare Delivery in All Settings. [Link]
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National Academies Press. (2008). Implementing the Standard of Care. In Cancer Care for the Whole Patient: Meeting Psychosocial Health Needs. [Link]
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BuzzRx. (2024). Therapeutic Index: What It Is and Why It's Important. [Link]
-
Soni, S., Yarrarapu, S. N. S., & Tobin, E. H. (2025). Infection Control. In StatPearls. StatPearls Publishing. [Link]
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National Comprehensive Cancer Network. (n.d.). About Clinical Practice Guidelines. [Link]
-
International Society for Infectious Diseases. (n.d.). Guide to Infection Control in the Healthcare Setting. [Link]
-
Medbullets. (2021). Therapeutic Index - Pharmacology. [Link]
-
Friends of Cancer Research. (n.d.). Standard Care. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
